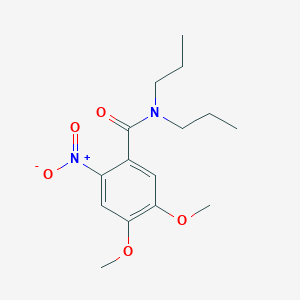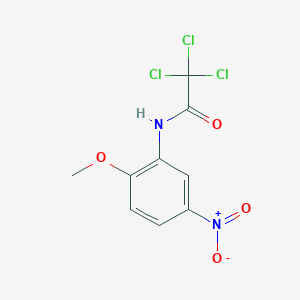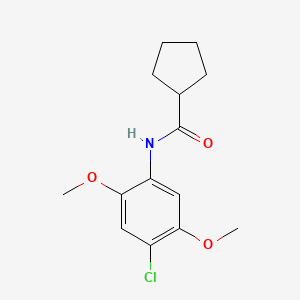
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine (IDM) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. IDM is a triazine-based compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate from ATP to the substrate, thus inhibiting the activity of CK2. This inhibition results in the disruption of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the proliferation of neuronal cells, indicating its potential application in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, this compound has a high affinity for CK2, making it an effective inhibitor of the enzyme. However, this compound has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has several potential future directions, including its use as a therapeutic agent for the treatment of various diseases. Additionally, this compound can be further modified to improve its solubility and reduce its toxicity, making it a more effective inhibitor of CK2. Furthermore, this compound can be used as a tool to study the role of CK2 in various cellular processes, leading to a better understanding of the enzyme's function.
Synthesemethoden
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine can be synthesized by reacting 4,6-dichloro-1,3,5-triazine with isopropylamine and four equivalents of morpholine in the presence of a base. This reaction results in the formation of this compound as a white solid with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been the focus of several research studies due to its potential applications in various fields. One of the significant applications of this compound is its use as an inhibitor of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-11(2)15-12-16-13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h11H,3-10H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTRQATWMLCOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)

![4'-[(4-iodobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5822672.png)
![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)
![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)






